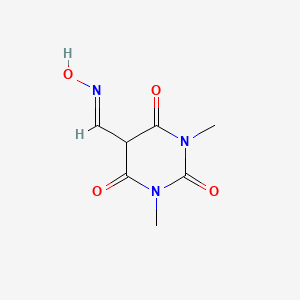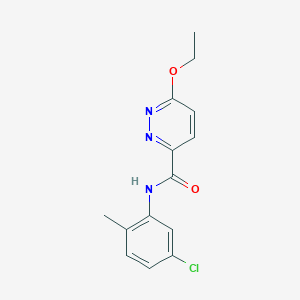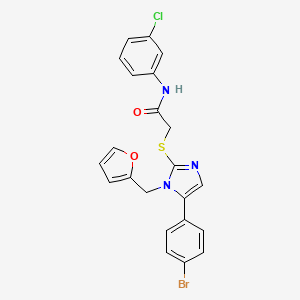![molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5](/img/structure/B2989930.png)
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid is a synthetic organic compound known for its potential in various scientific applications. This compound belongs to the family of piperidine derivatives, which are often used in pharmaceutical research due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps:
Starting Material: : 4-(3-methoxyphenyl)piperidine.
Protecting Group Addition: : The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring.
Acylation: : The protected piperidine is then subjected to acylation with bromoacetic acid, leading to the final product.
Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for larger quantities. This involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can be oxidized to introduce additional functional groups, increasing its reactivity.
Reduction: : Selective reduction of certain parts of the molecule can modify its properties.
Substitution: : Various substitution reactions can be carried out to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophilic substitution reactions often use reagents like sodium hydride.
Major Products Formed: Depending on the reaction, products can range from more functionalized piperidine derivatives to complex ring structures, enhancing the molecule's bioactivity.
Aplicaciones Científicas De Investigación
This compound has multiple scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: : Investigated for therapeutic uses, particularly in central nervous system disorders.
Industry: : Utilized in the synthesis of complex molecules for drug development.
Mecanismo De Acción
The mechanism of action depends on the specific derivative of this compound. Generally, it can interact with molecular targets like receptors or enzymes, altering their activity. Pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes crucial for disease progression.
Comparación Con Compuestos Similares
Similar compounds include other piperidine derivatives:
4-Phenylpiperidine: : Known for its analgesic properties.
3,4-Methylenedioxypyrovalerone (MDPV): : A potent psychoactive substance.
1-Benzylpiperidine: : Investigated for its stimulant effects.
The uniqueness of 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid lies in its specific functional groups that can be selectively modified, providing a versatile scaffold for further chemical exploration.
And there you have it. If there's anything more specific you'd like to dive into, just let me know.
Propiedades
IUPAC Name |
2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAMNNWOSGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2989848.png)


![(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2989851.png)




![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)





